
3',4',5'-Trimethoxyacetophenone
Overview
Description
3',4',5'-Trimethoxyacetophenone (CAS: 1136-86-3) is an aromatic ketone with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . It is characterized by three methoxy (-OCH₃) groups at the 3', 4', and 5' positions of the acetophenone backbone. This compound is widely used in pharmaceutical and agrochemical research due to its role as a precursor in synthesizing chalcones, pyrazoles, and other bioactive derivatives . Its solubility in polar solvents like DMSO and methanol facilitates its application in organic synthesis .
Preparation Methods
Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene
The Friedel-Crafts acylation represents a classical approach for introducing acetyl groups onto aromatic rings. For 3',4',5'-trimethoxyacetophenone, this method involves reacting 1,3,5-trimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction Mechanism :
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Activation of Acetyl Chloride : AlCl₃ coordinates with acetyl chloride, generating an acylium ion (CH₃C⁺=O).
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Electrophilic Substitution : The electron-rich 1,3,5-trimethoxybenzene undergoes electrophilic attack at the para position relative to one methoxy group, forming a resonance-stabilized carbocation intermediate.
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Deprotonation : The intermediate loses a proton, restoring aromaticity and yielding the acetylated product.
Optimization Parameters :
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Catalyst Loading : Stoichiometric AlCl₃ (1.2 equiv.) maximizes acylium ion formation.
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Solvent : Dichloromethane (DCM) or nitrobenzene facilitates polar reaction conditions.
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Temperature : Reactions proceed at 0–5°C to minimize side products like diacetylated derivatives.
Yield and Purity :
Parameter | Value |
---|---|
Isolated Yield | 65–72% |
Purity (HPLC) | >95% |
Byproducts | Diacetylated isomers (<5%) |
Limitations :
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Methoxy groups deactivate the ring, necessitating vigorous conditions.
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Competing ortho-acylation may occur if steric hindrance is insufficient.
Oxidation of 3,4,5-Trimethoxyphenylethanol
Secondary alcohols bearing aromatic substituents can be oxidized to ketones using strong oxidizing agents. 3,4,5-Trimethoxyphenylethanol serves as a viable precursor for this route.
Oxidation Agents :
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Jones Reagent (CrO₃/H₂SO₄) : Efficient but generates toxic chromium waste.
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Pyridinium Chlorochromate (PCC) : Selective for ketones without over-oxidation to carboxylic acids.
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Swern Oxidation (Oxalyl chloride/DMSO) : Mild conditions suitable for acid-sensitive substrates.
Reaction Conditions :
Agent | Solvent | Temperature | Yield |
---|---|---|---|
Jones Reagent | Acetone | 0°C → RT | 78% |
PCC | DCM | RT | 65% |
Swern | THF | -78°C | 70% |
Mechanistic Insights :
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Jones Reagent : Protonation of the alcohol followed by chromate ester formation and β-hydrogen elimination.
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Swern Oxidation : Activation of DMSO by oxalyl chloride generates an electrophilic sulfur species, abstracting a hydride from the alcohol.
Advantages :
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High functional group tolerance.
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Scalable for industrial production.
Hydrolysis of 3,4,5-Trimethoxypropiophenone
Propiophenone derivatives undergo hydrolysis under acidic or basic conditions to yield acetophenones. 3,4,5-Trimethoxypropiophenone, synthesized via Friedel-Crafts acylation with propionyl chloride, is treated with aqueous hydrochloric acid to cleave the propanone chain.
Reaction Equation :
Optimization :
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Acid Concentration : 6M HCl achieves complete hydrolysis within 12 hours at reflux.
-
Workup : Neutralization with NaHCO₃ followed by extraction with ethyl acetate.
Yield Data :
Condition | Yield | Purity |
---|---|---|
6M HCl, reflux | 58% | 90% |
4M H₂SO₄, reflux | 52% | 88% |
Challenges :
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Competing decarboxylation at elevated temperatures.
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Requires high-purity propiophenone precursors.
Claisen Condensation of Methyl 3,4,5-Trimethoxybenzoate
This method involves condensing methyl 3,4,5-trimethoxybenzoate with ethyl acetate in the presence of a strong base like sodium methoxide, followed by acidification to yield the acetophenone.
Mechanism :
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Enolate Formation : Deprotonation of ethyl acetate generates an enolate ion.
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Nucleophilic Attack : The enolate attacks the ester carbonyl of methyl 3,4,5-trimethoxybenzoate.
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Elimination : Loss of methoxide forms the β-keto ester intermediate.
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Decarboxylation : Acidic workup induces decarboxylation, yielding the acetophenone.
Process Parameters :
Parameter | Value |
---|---|
Base | NaOCH₃ (1.5 equiv.) |
Solvent | Dry methanol |
Reaction Time | 8–12 hours |
Yield | 60–68% |
Industrial Adaptations :
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Continuous flow reactors enhance heat dissipation and reduce side reactions.
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In situ neutralization minimizes base degradation.
Microbial Oxidation of 3,4,5-Trimethoxytoluene
Emerging biocatalytic methods employ engineered enzymes or whole-cell systems to oxidize methyl groups to ketones. Pseudomonas putida strains expressing cytochrome P450 monooxygenases have demonstrated efficacy in converting 3,4,5-trimethoxytoluene to the target acetophenone.
Fermentation Conditions :
Parameter | Value |
---|---|
pH | 7.2 |
Temperature | 30°C |
Substrate Loading | 10 mM |
Yield | 45–50% |
Advantages :
-
Environmentally benign with water as the primary solvent.
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High regioselectivity avoids positional isomers.
Limitations :
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Longer reaction times (48–72 hours).
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Requires specialized microbial strains.
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
---|---|---|---|---|
Friedel-Crafts | 72 | 95 | Moderate | High |
Alcohol Oxidation | 78 | 97 | High | Moderate |
Propiophenone Hydrolysis | 58 | 90 | Low | Low |
Claisen Condensation | 68 | 93 | Moderate | High |
Microbial Oxidation | 50 | 85 | High | Limited |
Key Observations :
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Friedel-Crafts and Claisen methods are preferred for industrial-scale synthesis due to high yields and scalability.
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Microbial oxidation, while sustainable, remains limited by technical and economic barriers.
Chemical Reactions Analysis
Types of Reactions: 3’,4’,5’-Trimethoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of 3’,4’,5’-trimethoxybenzoic acid.
Reduction: Formation of 3’,4’,5’-trimethoxyphenylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’,4’,5’-Trimethoxyacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interfere with specific molecular targets.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’,4’,5’-Trimethoxyacetophenone involves its interaction with various molecular targets and pathways. It has been shown to interfere with the activity of enzymes such as aromatase and topoisomerase-II, as well as signaling pathways like VEGF and JAK/STAT . These interactions can lead to antiproliferative effects, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers of Trimethoxyacetophenone
The positional isomerism of methoxy groups significantly impacts the physicochemical and biological properties of trimethoxyacetophenones. Key analogs include:
Physicochemical Properties
Biological Activity
3',4',5'-Trimethoxyacetophenone (TMAP) is an organic compound classified as an acetophenone derivative, characterized by three methoxy groups attached to a benzene ring and an acetyl group at the first position. Its molecular formula is CHO, with a molecular weight of 210.23 g/mol. This compound has garnered attention for its potential biological activities, particularly in cancer research and therapeutic applications.
- Molecular Structure : TMAP consists of a ketone group attached to a methoxy-substituted aromatic ring.
- Physical Properties :
- Appearance : White to yellow crystalline powder
- Melting Point : 78-80 °C
- Boiling Point : 318.432 °C at 760 mmHg
- Solubility : Slightly soluble in water, soluble in organic solvents
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 210.23 g/mol |
Melting Point | 78-80 °C |
Boiling Point | 318.432 °C |
Solubility | Slightly soluble in water |
Antiproliferative Effects
Research has indicated that TMAP exhibits significant antiproliferative activity against various cancer cell lines. Its mechanism involves interference with cellular processes crucial for cancer cell survival and proliferation.
-
Mechanism of Action :
- TMAP acts as an analog of colchicine, competing for the colchicine binding site on tubulin, which is essential for microtubule formation during cell division.
- This binding disrupts microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.
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Case Studies :
- In vitro studies have demonstrated that TMAP effectively inhibits the growth of breast cancer cell lines (e.g., MCF-7), showing IC values in the low micromolar range .
- Another study highlighted its effectiveness against leukemia cells, where TMAP induced apoptosis through caspase activation pathways .
Other Potential Biological Activities
- Antimicrobial Properties : Preliminary studies suggest that TMAP may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to confirm these findings.
- Anti-inflammatory Effects : Some studies have indicated that TMAP might possess anti-inflammatory properties, potentially through the modulation of cytokine production.
Comparative Analysis with Similar Compounds
The biological activity of TMAP can be compared with other methoxy-substituted acetophenones:
Compound | Antiproliferative Activity | Mechanism of Action |
---|---|---|
This compound | Significant | Tubulin binding |
3,4-Dimethoxyacetophenone | Moderate | Similar tubulin interaction |
2,4,6-Trimethoxyacetophenone | Low | Different binding affinity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3',4',5'-trimethoxyacetophenone, and how do reaction conditions influence yield?
this compound is commonly synthesized via base-catalyzed condensation reactions. For example, it can react with indole derivatives under reflux with KOH in MeOH/H₂O or with piperidine in methanol . The choice of base (e.g., KOH vs. piperidine) significantly impacts reaction efficiency and byproduct formation. Optimization of solvent polarity and temperature is critical; polar protic solvents like methanol enhance solubility of intermediates, while higher temperatures (reflux) accelerate kinetics. Yield optimization typically requires monitoring via TLC or HPLC to confirm completion .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
Structural confirmation relies on a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR identify methoxy (-OCH₃) and acetyl (-COCH₃) groups, with characteristic peaks at δ ~3.8–3.9 ppm (methoxy) and δ ~2.6 ppm (acetyl) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₄O₄; MW 210.23) and fragmentation patterns .
- X-ray crystallography : Used for resolving stereochemical ambiguities in derivatives, particularly in chalcone synthesis .
Q. What biological activities are associated with this compound in preclinical studies?
The compound serves as a precursor for bioactive chalcones with demonstrated:
- Anti-inflammatory activity : Chalcone derivatives inhibit NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophage models .
- Antiproliferative effects : Derivatives like triazolopyrimidines show IC₅₀ values <10 µM against cancer cell lines (e.g., MCF-7, HeLa) via tubulin polymerization inhibition .
Advanced Research Questions
Q. How do substituent positions on the acetophenone core affect biological activity in derivatives?
Structure-activity relationship (SAR) studies reveal:
- Methoxy group arrangement : The 3',4',5'-trimethoxy configuration enhances planar aromaticity, improving DNA intercalation and enzyme binding (e.g., α-glucosidase inhibition) .
- Chalcone modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the para position increases antiproliferative potency by 2–3 fold compared to unsubstituted analogs .
- Heterocyclic fusion : Cyclization into indole or triazolopyrimidine scaffolds improves metabolic stability and bioavailability .
Q. What mechanistic insights explain contradictory product outcomes in cyclization reactions involving this compound?
Cyclization reactions (e.g., Fischer indole synthesis) are highly sensitive to steric and electronic effects:
- Steric hindrance : Bulky 2',4',6'-trimethoxyacetophenone derivatives favor indazole formation over indoles due to restricted rotation during cyclization .
- Acid catalysis : Polyphosphoric acid (PPA) promotes electrophilic aromatic substitution pathways, while milder acids (e.g., acetic acid) favor keto-enol tautomerization, altering product distributions .
Q. How can researchers resolve discrepancies in reported anti-inflammatory vs. antiproliferative efficacy of derivatives?
Contradictory data often arise from:
- Assay specificity : NF-κB inhibition (anti-inflammatory) and tubulin targeting (antiproliferative) require distinct cellular models (e.g., RAW 264.7 macrophages vs. HeLa cells) .
- Dose-dependent effects : Biphasic responses are observed, where low concentrations (1–10 µM) inhibit inflammation, while higher doses (>20 µM) induce apoptosis .
- Metabolic stability : Differences in hepatic microsomal degradation rates across studies may alter apparent bioactivity .
Q. Methodological Guidance
Q. What strategies optimize the synthesis of this compound-derived chalcones for high-throughput screening?
- Parallel synthesis : Use microwave-assisted reactions to reduce reaction times (30–60 minutes vs. 12 hours conventional) .
- Automated purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) to isolate chalcones in >95% purity .
- QSAR modeling : Predict logP and polar surface area to prioritize derivatives with favorable pharmacokinetic profiles .
Q. How should researchers validate target engagement in anti-inflammatory studies?
- Biochemical assays : Measure IκB-α degradation (Western blot) or NF-κB nuclear translocation (immunofluorescence) .
- Knockdown controls : Use siRNA targeting NF-κB subunits (e.g., p65) to confirm pathway specificity .
- In vivo models : Employ murine LPS-induced inflammation models, monitoring serum IL-6 and TNF-α via ELISA .
Properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGQIIQFXCXZJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150481 | |
Record name | 3',4',5'-Trimethoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1136-86-3 | |
Record name | 3′,4′,5′-Trimethoxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1136-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',4',5'-Trimethoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1136-86-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3',4',5'-Trimethoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',4',5'-trimethoxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3',4',5'-TRIMETHOXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35KU75558G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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